molecular formula C14H23NO3S B4930959 N-(3-butoxypropyl)-1-phenylmethanesulfonamide

N-(3-butoxypropyl)-1-phenylmethanesulfonamide

Cat. No. B4930959
M. Wt: 285.40 g/mol
InChI Key: HOWAOKCEWQFGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxypropyl)-1-phenylmethanesulfonamide, also known as BPPM, is a chemical compound that has been widely used in scientific research for its various applications. BPPM is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

N-(3-butoxypropyl)-1-phenylmethanesulfonamide acts as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. N-(3-butoxypropyl)-1-phenylmethanesulfonamide binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of bicarbonate ions.
Biochemical and Physiological Effects
N-(3-butoxypropyl)-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions in the body, leading to a decrease in blood pH. N-(3-butoxypropyl)-1-phenylmethanesulfonamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-(3-butoxypropyl)-1-phenylmethanesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(3-butoxypropyl)-1-phenylmethanesulfonamide is also relatively inexpensive, making it an attractive option for researchers with limited budgets. However, N-(3-butoxypropyl)-1-phenylmethanesulfonamide has some limitations as well. It has low solubility in water, which can make it difficult to use in aqueous solutions. N-(3-butoxypropyl)-1-phenylmethanesulfonamide also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are many future directions for the use of N-(3-butoxypropyl)-1-phenylmethanesulfonamide in scientific research. One possible direction is the development of new metal complexes using N-(3-butoxypropyl)-1-phenylmethanesulfonamide as a ligand. These complexes could have potential applications in catalysis and other chemical reactions. Another possible direction is the use of N-(3-butoxypropyl)-1-phenylmethanesulfonamide as a tool for the study of carbonic anhydrase and its role in acid-base balance. Finally, N-(3-butoxypropyl)-1-phenylmethanesulfonamide could be used as a starting material for the synthesis of new organic compounds with potential pharmaceutical applications.

Synthesis Methods

N-(3-butoxypropyl)-1-phenylmethanesulfonamide can be synthesized using various methods. One of the most common methods is the reaction of 3-butoxypropylamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(3-butoxypropyl)-1-phenylmethanesulfonamide, which is then purified using column chromatography.

Scientific Research Applications

N-(3-butoxypropyl)-1-phenylmethanesulfonamide has been widely used in scientific research for its various applications. It has been used as a ligand in the synthesis of metal complexes, which have been used in catalysis and other chemical reactions. N-(3-butoxypropyl)-1-phenylmethanesulfonamide has also been used as a reagent in the synthesis of various organic compounds.

properties

IUPAC Name

N-(3-butoxypropyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-2-3-11-18-12-7-10-15-19(16,17)13-14-8-5-4-6-9-14/h4-6,8-9,15H,2-3,7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWAOKCEWQFGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNS(=O)(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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